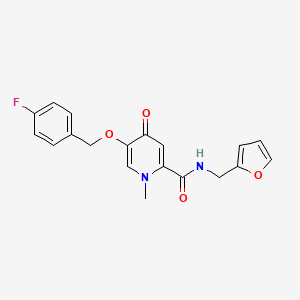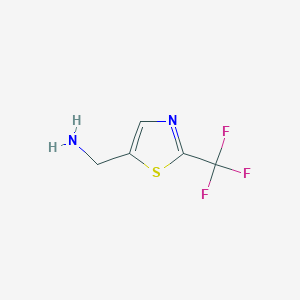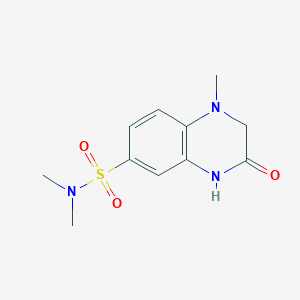
2,4,5-trimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4,5-trimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TAK-659 and is a potent inhibitor of protein kinase BTK, which plays a crucial role in B-cell receptor signaling.
Scientific Research Applications
Synthesis and Antitumor Activity
Research has focused on the synthesis of novel benzenesulfonamide derivatives with antitumor properties. For instance, a study on the synthesis, antitumor evaluation, and molecular modeling of novel benzenesulfonamides revealed significant cytotoxic activity against colon, breast, and cervical cancer cell lines. QSAR studies provided predictive models for their cytotoxic activity, indicating a potential for therapeutic application in cancer treatment (Łukasz Tomorowicz et al., 2020).
Carbonic Anhydrase Inhibition for Cancer Therapy
Another avenue of research involves the design and synthesis of benzenesulfonamides as inhibitors of carbonic anhydrase IX, a protein associated with cancer. One study developed novel ureido benzenesulfonamides incorporating triazine moieties, showing potent inhibition of carbonic anhydrase IX, a promising target for anticancer agents (Nabih Lolak et al., 2019).
Antimicrobial Activity
Research into hybrid molecules combining benzenesulfonamides with antimicrobial agents has shown moderate antibacterial properties against gram-positive bacteria and potential for synergistic effects in combination therapies. Such studies provide insights into developing new antimicrobial treatments (F. Zani et al., 2009).
Agricultural Applications
The mobility and degradation of sulfonylurea herbicides, including compounds related to benzenesulfonamides, have been studied to understand their behavior in soil and their environmental impact. These studies contribute to safer and more effective use of herbicides in agriculture (H. Beckie & R. McKercher, 1990).
Enzyme Inhibition Studies
Compounds incorporating benzenesulfonamide structures have been investigated for their inhibitory effects on various enzymes, including acetylcholinesterase and tyrosinase. Such research offers potential pathways for treating diseases like Alzheimer's and Parkinson's, where enzyme regulation is a therapeutic strategy (Nabih Lolak et al., 2020).
properties
IUPAC Name |
2,4,5-trimethyl-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-11-9-13(3)15(10-12(11)2)23(21,22)18-8-7-17-16-6-5-14(4)19-20-16/h5-6,9-10,18H,7-8H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKATYRHWNQQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNS(=O)(=O)C2=C(C=C(C(=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Chloro-6-fluorophenyl)-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2603055.png)
![Tert-butyl 4-[(6-bromopyridine-3-carbonyl)-methylamino]azepane-1-carboxylate](/img/structure/B2603056.png)

![(2Z)-2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B2603058.png)


![3-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2603065.png)
![3-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2603066.png)



![3-ethyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2603070.png)

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2603075.png)